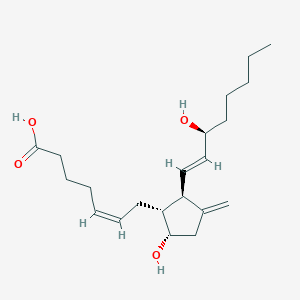
11-desoxi-11-metileno Prostaglandina D2
Descripción general
Descripción
11-desoxi-11-metileno Prostaglandina D2 es un análogo isostérico químicamente estable de la Prostaglandina D2. En este compuesto, el grupo 11-ceto se reemplaza por un grupo metileno exocíclico, lo que mejora su estabilidad en comparación con el compuesto original . Esta modificación lo convierte en una herramienta valiosa en la investigación científica, particularmente en estudios relacionados con la adipogénesis y las interacciones con los receptores de prostaglandinas .
Aplicaciones Científicas De Investigación
11-desoxi-11-metileno Prostaglandina D2 tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como análogo estable para estudiar las propiedades químicas y las reacciones de la Prostaglandina D2.
Biología: Se ha investigado su papel en la adipogénesis y sus interacciones con los receptores de prostaglandinas
Medicina: Posibles aplicaciones terapéuticas debido a su estabilidad y sus interacciones con los receptores.
Industria: Se utiliza en el desarrollo de nuevos análogos de prostaglandinas para diversas aplicaciones
Mecanismo De Acción
El mecanismo de acción de 11-desoxi-11-metileno Prostaglandina D2 involucra su interacción con los receptores de prostaglandinas, particularmente los receptores D-prostanoides 1 (DP1) y 2 (DP2). Se ha demostrado que estimula el almacenamiento de grasas y suprime la adipogénesis a través de la regulación negativa de la expresión del receptor activado por proliferadores de peroxisomas gamma (PPARγ) . La estabilidad de este compuesto permite una interacción prolongada con estos receptores, lo que lo convierte en una herramienta valiosa para estudiar las vías de señalización de las prostaglandinas .
Compuestos similares:
Prostaglandina D2: El compuesto original, que es menos estable debido a la presencia del grupo 11-ceto.
11-desoxi Prostaglandina D2: Otro análogo con una modificación diferente en la posición 11.
11-metileno Prostaglandina E2: Un compuesto similar en la serie de Prostaglandina E con un grupo metileno exocíclico
Unicidad: this compound es única debido a su mayor estabilidad y sus interacciones específicas con los receptores. Esto la hace particularmente útil para estudios a largo plazo y aplicaciones donde la estabilidad es crucial .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 11-desoxi-11-metileno Prostaglandina D2 implica el reemplazo del grupo 11-ceto en la Prostaglandina D2 con un grupo metileno exocíclico. Esto se logra típicamente mediante una serie de reacciones orgánicas, incluidos pasos de reducción y metilenación .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis probablemente involucra técnicas estándar de síntesis orgánica utilizadas en la industria farmacéutica. Estos métodos incluirían el uso de reactivos de alta pureza, condiciones de reacción controladas y pasos de purificación para garantizar la estabilidad y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: 11-desoxi-11-metileno Prostaglandina D2 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.
Reducción: Las reacciones de reducción pueden estabilizar aún más el compuesto al reducir cualquier grupo ceto restante.
Sustitución: El grupo metileno exocíclico puede participar en reacciones de sustitución, lo que puede conducir a la formación de nuevos derivados
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos dependiendo del producto de sustitución deseado
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos con metileno .
Comparación Con Compuestos Similares
Prostaglandin D2: The parent compound, which is less stable due to the presence of the 11-keto group.
11-deoxy Prostaglandin D2: Another analog with a different modification at the 11 position.
11-methylene Prostaglandin E2: A similar compound in the Prostaglandin E series with an exocyclic methylene group
Uniqueness: 11-deoxy-11-methylene Prostaglandin D2 is unique due to its enhanced stability and specific receptor interactions. This makes it particularly useful for long-term studies and applications where stability is crucial .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAFJXVUNORLT-SFIVEXQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-deoxy-11-methylene-PGD2 interact with its targets and what are the downstream effects?
A1: 11-deoxy-11-methylene-PGD2 interacts with the D-prostanoid receptors, DP1 and DP2. [] While it exhibits some agonist activity at DP2, it acts primarily as a DP2 antagonist. [] This antagonistic activity at DP2 has been linked to the suppression of adipogenesis in 3T3-L1 cells. [] The compound also impacts DP1 expression, potentially contributing to its anti-adipogenic effects. []
Q2: How does the stability of 11-deoxy-11-methylene-PGD2 compare to PGD2?
A2: 11-deoxy-11-methylene-PGD2 demonstrates higher stability compared to PGD2. [] This enhanced stability is attributed to its resistance to spontaneous transformation into PGJ2 derivatives. [] This increased stability makes it a more potent suppressor of adipogenesis compared to PGD2 when added during the differentiation phase. []
Q3: Are there any known structure-activity relationships for 11-deoxy-11-methylene-PGD2?
A3: Research indicates that modifications to the 9-hydroxyl and 11-oxo groups of PGD2 can significantly impact its activity at DP1 and DP2 receptors. [] For instance, replacing the 11-oxo group with a CH2 group, as seen in 11-deoxy-11-methylene-PGD2, results in a loss of DP1 and DP2 agonist activity while conferring DP2 antagonist activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


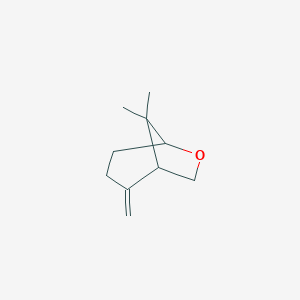






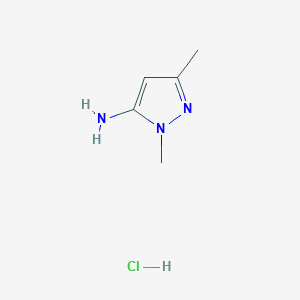

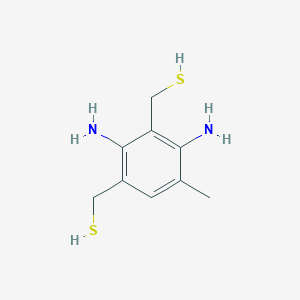
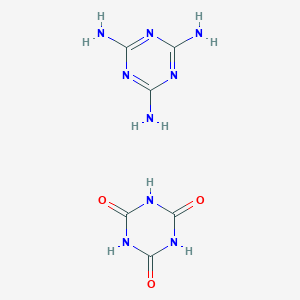

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B34451.png)

